3-Methylazetidine-1-sulfonyl fluoride
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Overview
Description
3-Methylazetidine-1-sulfonyl fluoride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylazetidine-1-sulfonyl fluoride typically involves the reaction of 3-methylazetidine with sulfonyl fluoride reagents. One common method includes the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . The reaction conditions often involve the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylazetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of the sulfonyl fluoride group with other functional groups.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under specific conditions.
Common Reagents and Conditions:
Electrophilic Fluorination: Using reagents like sulfuryl fluoride gas.
Nucleophilic Substitution: Employing nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include substituted azetidines and various sulfonyl derivatives .
Scientific Research Applications
3-Methylazetidine-1-sulfonyl fluoride has found applications in several scientific research areas:
Organic Synthesis: It serves as a building block for the synthesis of complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.
Materials Science: Used in the development of polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3-Methylazetidine-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating various substitution reactions. The azetidine ring’s strained nature also contributes to its reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- Azetidine-1-sulfonyl fluoride
- 3-Methylazetidine
- Sulfonyl fluorides
Comparison: 3-Methylazetidine-1-sulfonyl fluoride is unique due to the presence of both the azetidine ring and the sulfonyl fluoride group.
Properties
Molecular Formula |
C4H8FNO2S |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-methylazetidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3 |
InChI Key |
YIDWNCUOOYCPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C1)S(=O)(=O)F |
Origin of Product |
United States |
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